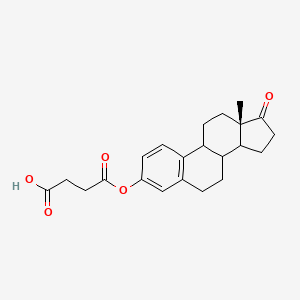

Estrone hemisuccinate

Description

BenchChem offers high-quality Estrone hemisuccinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Estrone hemisuccinate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C22H26O5 |

|---|---|

Molecular Weight |

370.4 g/mol |

IUPAC Name |

4-[[(13S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid |

InChI |

InChI=1S/C22H26O5/c1-22-11-10-16-15-5-3-14(27-21(26)9-8-20(24)25)12-13(15)2-4-17(16)18(22)6-7-19(22)23/h3,5,12,16-18H,2,4,6-11H2,1H3,(H,24,25)/t16?,17?,18?,22-/m0/s1 |

InChI Key |

VSHNBNRUBKFQCR-HVYAKZLKSA-N |

Isomeric SMILES |

C[C@]12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC(=O)CCC(=O)O |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC(=O)CCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Non-genomic vs. genomic signaling of estrone hemisuccinate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Estrone Hemisuccinate: A Bifurcated Signaling Paradigm

A Senior Application Scientist's Guide to Differentiating Non-Genomic and Genomic Pathways

Abstract

Estrone, a primary estrogenic hormone, and its synthetic derivative, estrone hemisuccinate, exert profound physiological effects through a complex and dualistic signaling network. While the classical genomic pathway, involving nuclear receptor-mediated gene transcription, has been extensively characterized, a parallel, rapid, non-genomic signaling cascade initiated at the cell membrane is now recognized as a critical component of estrogen action. Estrone hemisuccinate, often utilized as a membrane-impermeable estrogen analog, serves as an invaluable tool for dissecting these distinct pathways. This guide provides a comprehensive technical overview of both the non-genomic and genomic signaling mechanisms of estrone hemisuccinate, offering field-proven experimental protocols, comparative analyses, and an exploration of the intricate crosstalk that integrates these two arms of estrogen signaling.

Introduction: The Two Faces of Estrogen Signaling

Estrogens are pivotal regulators of a vast array of physiological processes, extending far beyond their roles in reproductive biology.[1] Their actions were traditionally attributed to a single mechanism: the modulation of gene expression via intracellular receptors.[2][3] This "genomic" pathway involves the hormone diffusing across the cell membrane to bind with estrogen receptors (ERs) in the cytoplasm or nucleus, which then act as ligand-activated transcription factors.[4][5][6] This process, while fundamental, occurs over hours to days.

However, a growing body of evidence has solidified the existence of a second, distinct mode of action termed "non-genomic" signaling.[2][7] These effects are characterized by their rapidity, occurring within seconds to minutes, and are initiated by a subpopulation of estrogen receptors located at the plasma membrane.[4][8][9][10] These membrane-initiated events involve the activation of second messenger systems and protein kinase cascades, leading to acute changes in cellular function.[11][12]

Estrone hemisuccinate, a derivative of estrone, is frequently employed in research to specifically probe these non-genomic pathways. The addition of the bulky, charged hemisuccinate group is intended to render the molecule membrane-impermeable, thereby restricting its action to cell-surface receptors. While this approach has been instrumental, it is critical for researchers to acknowledge potential caveats, such as the possible dissociation of free estrone from its conjugate.[13]

The Classical Pathway: Genomic Signaling

The genomic signaling pathway is the canonical mechanism of estrogen action, leading to long-term changes in cellular phenotype through the regulation of protein synthesis.[2][8]

Mechanism of Action:

-

Cellular Entry: Being lipophilic, estrone diffuses passively across the plasma membrane into the cytoplasm.[8]

-

Receptor Binding: Inside the cell, it binds to its cognate intracellular receptors, primarily Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ).[6][14] These receptors are often held in an inactive state by heat shock proteins (HSPs).[14][15]

-

Dimerization and Translocation: Ligand binding induces a conformational change in the receptor, causing the dissociation of HSPs and the formation of receptor homodimers (ERα/ERα, ERβ/ERβ) or heterodimers (ERα/ERβ).[12][15]

-

Nuclear Translocation & DNA Binding: The activated receptor-dimer complex translocates into the nucleus.[5][8]

-

Gene Transcription: Within the nucleus, the complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes.[1][4][12] This binding, along with the recruitment of co-activator or co-repressor proteins, modulates the rate of transcription of these genes, ultimately altering the cellular proteome.[12]

Caption: Classical genomic estrogen signaling pathway.

The Express Route: Non-Genomic Signaling

Distinct from the slow genomic pathway, non-genomic signaling provides a mechanism for estrogens to exert rapid control over cellular processes. This pathway is initiated by receptors located on the cell surface or associated with the plasma membrane.[16]

Key Receptors:

-

Membrane Estrogen Receptors (mERs): A fraction of the classical ERα and ERβ receptors are trafficked to the plasma membrane, often localized within cholesterol-rich microdomains called caveolae.[8][16]

-

G protein-coupled Estrogen Receptor (GPER): Also known as GPR30, this is a seven-transmembrane receptor that is structurally distinct from the nuclear ERs and mediates many rapid estrogenic effects.[8][10][15][17][18]

-

ER-α36: A 36-kDa variant of ER-α, ER-α36 is predominantly located in the cytoplasm and on the plasma membrane and is a key mediator of non-genomic signaling.[7][19][20]

Mechanism of Action:

-

Membrane Receptor Binding: Estrone hemisuccinate binds to mERs, GPER, or ER-α36 on the cell surface.

-

Signal Transduction Activation: This binding rapidly activates intracellular signaling cascades, often through G-proteins.[11]

-

Second Messenger Generation: Activated G-proteins stimulate effector enzymes like adenylyl cyclase or phospholipase C, leading to the generation of second messengers such as cyclic AMP (cAMP) and the mobilization of intracellular calcium (Ca2+).[11][13]

-

Kinase Cascade Activation: These second messengers, in turn, activate a variety of protein kinases, most notably the Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphatidylinositol 3-Kinase (PI3K/Akt) pathways.[2][8][11]

-

Rapid Cellular Response: The activation of these kinases leads to the phosphorylation of target proteins, resulting in immediate changes to cell function, such as modulation of ion channel activity, activation of endothelial nitric oxide synthase (eNOS), and alterations in cell excitability.[21]

Caption: Rapid non-genomic estrogen signaling pathway.

Comparative Analysis: Genomic vs. Non-Genomic Signaling

The functional dichotomy between the two pathways is best understood through direct comparison. The choice of experimental approach hinges on understanding these fundamental differences.

| Feature | Genomic Signaling | Non-Genomic Signaling |

| Location of Receptor | Cytoplasm / Nucleus[14] | Plasma Membrane / Endoplasmic Reticulum[8][10] |

| Primary Receptors | ERα, ERβ[6] | mERα, mERβ, GPER, ER-α36[8][17][19] |

| Speed of Onset | Slow (Hours to Days)[10] | Rapid (Seconds to Minutes)[8][9][10] |

| Core Mechanism | Regulation of gene transcription[2] | Activation of second messengers and kinase cascades[2][11] |

| Requirement | Protein synthesis required | Protein synthesis not required[2] |

| Primary Outcome | Altered protein expression, long-term cellular changes | Modulation of protein function, acute cellular responses |

Experimental Protocols for Pathway Dissection

A multi-faceted experimental approach is essential to reliably differentiate between non-genomic and genomic signaling events.[22] The following protocols provide a robust framework for this purpose.

Protocol 1: Assessing Rapid Signaling via Western Blot for Kinase Phosphorylation

This protocol detects the activation of non-genomic pathways by measuring the rapid phosphorylation of key signaling kinases like ERK (MAPK) or Akt.

-

Cell Culture & Starvation: Plate cells (e.g., MCF-7 breast cancer cells) to ~80% confluency. The day before the experiment, switch to phenol red-free medium supplemented with charcoal-stripped serum for at least 24 hours to remove endogenous estrogens.

-

Treatment: Treat cells with estrone hemisuccinate (e.g., 100 nM) for a short time course (0, 2, 5, 10, 15, 30 minutes). The "0 minute" time point serves as the untreated baseline control.

-

Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors to preserve phosphorylation states.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Western Transfer: Load equal amounts of protein (20-30 µg) per lane, separate by SDS-PAGE, and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate with a primary antibody against the phosphorylated form of the kinase (e.g., anti-phospho-ERK1/2) overnight at 4°C.

-

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total form of the kinase (e.g., anti-total-ERK1/2) to normalize for loading differences.

-

Analysis: Quantify band intensity using densitometry. A rapid, transient increase in the ratio of phosphorylated to total kinase indicates activation of non-genomic signaling.

Protocol 2: Measuring Genomic Activity via qRT-PCR for Target Gene Expression

This protocol quantifies the end-product of genomic signaling: the transcriptional upregulation of estrogen-responsive genes.

-

Cell Culture & Treatment: Prepare and starve cells as described in Protocol 1. Treat with estrone (or a membrane-permeable control) for a longer time course (e.g., 0, 6, 12, 24 hours).

-

RNA Extraction: Lyse cells and extract total RNA using a column-based kit or TRIzol reagent, ensuring high purity (A260/280 ratio ~2.0).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random primers.

-

Quantitative PCR (qPCR):

-

Prepare qPCR reactions using a SYBR Green or TaqMan-based master mix.

-

Include primers for known estrogen-responsive genes (e.g., TFF1 (pS2), GREB1) and a stable housekeeping gene for normalization (e.g., GAPDH, ACTB).

-

Run the reaction on a real-time PCR instrument.

-

-

Data Analysis: Calculate the relative fold change in gene expression using the comparative CT (ΔΔCT) method. A significant increase in target gene mRNA levels at later time points is indicative of genomic signaling.

Caption: Workflow to differentiate signaling pathways.

Crosstalk and Integration: A Unified Network

The genomic and non-genomic pathways should not be viewed as mutually exclusive; they are components of an integrated signaling network.[21] Rapid, non-genomic signaling can influence genomic outcomes. For instance, the activation of the MAPK/ERK pathway can lead to the phosphorylation and activation of transcription factors, including the estrogen receptor itself, thereby modulating its transcriptional activity.[1] This crosstalk ensures that cells can mount both immediate and sustained responses to estrogenic stimuli, creating a sophisticated and adaptable biological system.

Conclusion

Estrone hemisuccinate provides a powerful, albeit nuanced, tool to explore the multifaceted world of estrogen signaling. By understanding the fundamental distinctions between the rapid, membrane-initiated non-genomic pathway and the slower, transcription-focused genomic pathway, researchers can design more precise experiments. The application of targeted protocols, such as short-term kinase phosphorylation assays and long-term gene expression analysis, allows for the clear dissection of these two signaling arms. Ultimately, a comprehensive understanding of how these pathways interact and integrate is essential for advancing drug development and our fundamental knowledge of estrogen biology.

References

-

ResearchGate. (n.d.). Genomic and non-genomic estrogen signaling. In the genomic pathway,... [Diagram]. Retrieved from [Link]

-

Rosano, G. M., & Fini, M. (2020). Non-genomic Effects of Estrogen on Cell Homeostasis and Remodeling With Special Focus on Cardiac Ischemia/Reperfusion Injury. Frontiers in Physiology, 11, 557. [Link]

-

Simoncini, T., & Genazzani, A. R. (2004). Genomic and non-genomic effects of estrogens on endothelial cells. Steroids, 69(8-9), 537-542. [Link]

-

Shi, L., Dong, B., Li, Z., Lu, Y., Ouyang, T., Li, J., Wang, F., Fan, Z., Fan, T., Lin, B., Wang, Z., & Xie, Y. (2009). Expression of ER-α36, a Novel Variant of Estrogen Receptor α, and Resistance to Tamoxifen Treatment in Breast Cancer. JNCI: Journal of the National Cancer Institute, 101(9), 646-659. [Link]

-

Needham, K., & Thomas, P. (2014). Communication between genomic and non-genomic signaling events coordinate steroid hormone actions. Molecular and Cellular Endocrinology, 389(1-2), 1-2. [Link]

-

Calipari, E. S., Ferris, M. J., Jones, S. R., & Roberts, D. C. S. (2024). Rapid nongenomic estrogen signaling controls alcohol drinking behavior. bioRxiv. [Link]

-

Wehling, M. (1997). Nongenomic effects of estrogens on signal transduction pathways in estrogen-sensitive carcinoma cell lines. Journal of Steroid Biochemistry and Molecular Biology, 62(2-3), 133-137. [Link]

-

Biology Exams 4 U. (2022, November 30). Estrogen Signaling Pathway Steps || Genomic and Nongenomic pathways of steroid hormones [Video]. YouTube. [Link]

-

Zhang, J., Wang, C., & Wang, Z. (2014). The therapeutic target of estrogen receptor-alpha36 in estrogen-dependent tumors. Journal of Hematology & Oncology, 7, 12. [Link]

-

Seredea, C., & Moga, M. (2012). Membrane-Initiated Non-Genomic Signaling by Estrogens in the Hypothalamus: Cross-Talk with Glucocorticoids with Implications for Behavior. Frontiers in Endocrinology, 3, 157. [Link]

-

Burns, K. A., & Korach, K. S. (2017). Experimental Models for Evaluating Non-Genomic Estrogen Signaling. Methods in Molecular Biology, 1663, 265-276. [Link]

-

Susan G. Komen. (2024, January 25). Estrogen Receptor: Unlocking breast cancer cell division [Video]. YouTube. [Link]

-

Deroo, B. J., & Korach, K. S. (2006). The many faces of estrogen signaling. Journal of Clinical Investigation, 116(3), 561-570. [Link]

-

MedSimplified. (2022, December 26). Estrogen Signalling Pathway [Video]. YouTube. [Link]

-

Wikipedia. (n.d.). Estrone. Retrieved from [Link]

-

Prossnitz, E. R., & Barton, M. (2011). The G-protein coupled estrogen receptor GPER in health and disease. Nature Reviews Endocrinology, 7(12), 715-726. [Link]

-

Wang, Z., Zhang, X., Shen, P., Loggie, B. W., Chang, Y., & Deuel, T. F. (2015). Estrogen receptor alpha-36 (ER-α36): a new player in human breast cancer. Molecular & Cellular Oncology, 2(4), e1002305. [Link]

-

Qiu, J., Bosch, M. A., Tobias, S. C., Grandy, D. K., Scanlan, T. S., Rønnekleiv, O. K., & Kelly, M. J. (2003). Rapid Signaling of Estrogen in Hypothalamic Neurons Involves a Novel G-Protein-Coupled Estrogen Receptor that Activates Protein Kinase C. Journal of Neuroscience, 23(29), 9529-9540. [Link]

-

Mermelstein, P. G. (2009). Physiology of Membrane Estrogen Receptor Signaling in Reproduction. Physiology, 24(3), 156-162. [Link]

-

Wikipedia. (n.d.). Estrogen receptor. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Estrone. PubChem Compound Database. Retrieved from [Link]

-

Belcher, S. M., & Zsarnovszky, A. (2001). Rapid Signaling Mechanisms of Estrogens in the Developing Cerebellum. Journal of Neuroendocrinology, 13(5), 387-398. [Link]

-

Santos, C. R. A., & Diniz, L. P. (2019). G protein-coupled estrogen receptor 1 (GPER) activation triggers different signaling pathways on neurons and astrocytes. Neural Regeneration Research, 14(8), 1334-1335. [Link]

-

Micevych, P., & Christensen, A. (2017). Membrane estrogen signaling in female reproduction and motivation. Frontiers in Neuroendocrinology, 46, 1-13. [Link]

-

PharmaCompass. (n.d.). Estrone. Retrieved from [Link]

-

Wikipedia. (n.d.). GPER. Retrieved from [Link]

-

van der Velden, D. L., et al. (2023). Genomic Alterations Associated with Estrogen Receptor Pathway Activity in Metastatic Breast Cancer Have a Differential Impact on Downstream ER Signaling. Cancers, 15(17), 4381. [Link]

-

Chen, K., et al. (2020). G Protein-Coupled Estrogen Receptor, GPER1, Offers a Novel Target for the Treatment of Digestive Diseases. Frontiers in Pharmacology, 11, 596130. [Link]

-

Wiciński, M., et al. (2023). Emerging Evidence on Membrane Estrogen Receptors as Novel Therapeutic Targets for Central Nervous System Pathologies. International Journal of Molecular Sciences, 24(4), 3911. [Link]

-

Ankenbauer, W., Strähle, U., & Schütz, G. (1988). Synergistic action of glucocorticoid and estradiol responsive elements. Proceedings of the National Academy of Sciences, 85(19), 7526-7530. [Link]

-

Wikipedia. (n.d.). Pharmacodynamics of spironolactone. Retrieved from [Link]

Sources

- 1. The many faces of estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genomic and non-genomic effects of estrogens on endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Estrone - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Membrane-Initiated Non-Genomic Signaling by Estrogens in the Hypothalamus: Cross-Talk with Glucocorticoids with Implications for Behavior [frontiersin.org]

- 5. youtube.com [youtube.com]

- 6. Estrogen receptor - Wikipedia [en.wikipedia.org]

- 7. Estrogen receptor alpha-36 (ER-α36): A new player in human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Rapid Signaling Mechanisms of Estrogens in the Developing Cerebellum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. G protein-coupled estrogen receptor 1 (GPER) activation triggers different signaling pathways on neurons and astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nongenomic effects of estrogens on signal transduction pathways in estrogen-sensitive carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | G Protein-Coupled Estrogen Receptor, GPER1, Offers a Novel Target for the Treatment of Digestive Diseases [frontiersin.org]

- 13. Experimental Models for Evaluating Non-Genomic Estrogen Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

- 16. Frontiers | Membrane estrogen signaling in female reproduction and motivation [frontiersin.org]

- 17. Signaling, physiological functions and clinical relevance of the G protein-coupled estrogen receptor GPER - PMC [pmc.ncbi.nlm.nih.gov]

- 18. GPER - Wikipedia [en.wikipedia.org]

- 19. Expression of ER-α36, a Novel Variant of Estrogen Receptor α, and Resistance to Tamoxifen Treatment in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The therapeutic target of estrogen receptor-alpha36 in estrogen-dependent tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Non-genomic Effects of Estrogen on Cell Homeostasis and Remodeling With Special Focus on Cardiac Ischemia/Reperfusion Injury [frontiersin.org]

- 22. Communication between genomic and non-genomic signaling events coordinate steroid hormone actions - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Historical Context of Estrone Hemisuccinate in Research

This guide provides a comprehensive overview of the historical and scientific context of estrone hemisuccinate, a critical derivative that became an enabling tool in the field of endocrinology. Rather than focusing on therapeutic applications, this document elucidates its pivotal role as a laboratory workhorse, fundamentally enabling the quantitative analysis of estrogens and the development of immunoassays that have underpinned decades of research.

The Pre-Analytical Era: The Challenge of Measuring Estrogens

The story of estrone hemisuccinate begins not with a therapeutic need, but with an analytical one. Following the isolation and structural elucidation of estrogens like estrone (E1) in the early 20th century, researchers faced a significant hurdle: measuring these potent steroid hormones in complex biological fluids.[1] Estrone, a primary female sex hormone and the major estrogen present after menopause, circulates at picogram to nanogram per milliliter concentrations.[2][3] Early methods for steroid quantification were bioassays, which were cumbersome, imprecise, and lacked specificity. For endocrinology to advance, a sensitive and specific measurement tool was imperative. This need set the stage for the development of radioimmunoassays (RIA) and later, enzyme-linked immunosorbent assays (ELISA), techniques that would revolutionize hormone research.[4]

The Immunological Hurdle: Turning a Steroid into an Antigen

The core principle of an immunoassay is the highly specific binding between an antibody and its antigen. However, small molecules like steroids (<1000 Da) are classified as haptens ; they are not immunogenic on their own and cannot elicit an antibody response when introduced into an animal's immune system.

To overcome this, the steroid must be covalently attached to a large carrier molecule, typically a protein such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH). This steroid-protein conjugate is then large enough to be recognized by the immune system as foreign, triggering the production of antibodies that can recognize the small steroid molecule. The critical challenge was developing a method to chemically link the structurally complex and relatively inert steroid to a protein carrier. This is where the strategic chemical modification of estrone became essential.

Estrone Hemisuccinate: A Purpose-Built Molecular Tool

Estrone hemisuccinate was synthesized not for its intrinsic biological activity but to serve as the perfect chemical bridge. The genius of this derivative lies in the addition of a hemisuccinate group, which provides a terminal carboxylic acid (-COOH). This functional group acts as a versatile "handle" for conjugation.

Synthesis of Estrone 3-Hemisuccinate

The synthesis is a straightforward esterification reaction. The phenolic 3-hydroxyl group of estrone is reacted with succinic anhydride, typically in the presence of a base catalyst like pyridine. The anhydride ring opens and forms an ester linkage with the estrone molecule, leaving a free carboxylic acid at the other end of the four-carbon succinate chain.

Caption: Conjugation of Estrone Hemisuccinate to a Carrier Protein.

Application in Immunoassay Development: The Core of its Historical Impact

The creation of estrone-protein conjugates using estrone hemisuccinate was the foundational step for developing specific and sensitive immunoassays. These assays enabled researchers, for the first time, to accurately quantify estrone levels in small volumes of serum, plasma, or urine, paving the way for countless physiological and clinical studies. [5][6]

Experimental Workflow: Competitive ELISA for Estrone

The principle of the competitive ELISA is that a limited number of antibody binding sites are contested by the estrone in the sample and a labeled estrone conjugate. The amount of signal generated is inversely proportional to the concentration of estrone in the sample.

Step-by-Step Methodology:

-

Plate Coating: Microtiter plates are coated with an antibody specific to estrone (previously generated using an estrone-hemisuccinate-KLH immunogen). The plate is then washed and blocked to prevent non-specific binding.

-

Reagent Preparation:

-

Standards: A series of standards with known concentrations of estrone are prepared.

-

Samples: Biological samples (e.g., serum extracts) are prepared for analysis.

-

Enzyme Conjugate: An estrone-enzyme conjugate (e.g., Estrone-HRP) is prepared. This is often synthesized using estrone hemisuccinate to link estrone to an enzyme like Horseradish Peroxidase (HRP).

-

-

Competitive Reaction: The standards/samples and the estrone-enzyme conjugate are added simultaneously to the antibody-coated wells. They compete for binding to the limited number of antibody sites.

-

Incubation and Washing: The plate is incubated to allow the binding reaction to reach equilibrium. Afterward, the plate is washed thoroughly to remove any unbound estrone and unbound enzyme conjugate.

-

Substrate Addition: A chromogenic substrate for the enzyme (e.g., TMB for HRP) is added to each well. The enzyme bound to the plate converts the substrate into a colored product.

-

Reaction Termination and Measurement: The reaction is stopped by adding an acid solution. The intensity of the color, which is inversely proportional to the concentration of estrone in the original sample, is measured using a spectrophotometric plate reader.

-

Data Analysis: A standard curve is generated by plotting the signal of the standards against their known concentrations. The concentration of estrone in the unknown samples is then interpolated from this curve.

Caption: Principle of Competitive ELISA for Estrone Measurement.

Data and Properties

The modification of estrone to its hemisuccinate derivative is purely for functionalization, creating a tool for biochemical conjugation rather than for altering its intrinsic hormonal activity in a therapeutic context.

Table 1: Comparison of Estrone and Estrone 3-Hemisuccinate

| Property | Estrone | Estrone 3-Hemisuccinate | Rationale for Difference |

| Molecular Formula | C₁₈H₂₂O₂ | C₂₂H₂₆O₅ | Addition of succinate group (C₄H₄O₃). |

| Molecular Weight | 270.37 g/mol | 370.44 g/mol | Mass of the added succinate group. |

| Key Functional Group | 3-Hydroxyl (-OH) | 3-O-succinyl (-O-CO-(CH₂)₂-COOH) | Provides a terminal carboxylic acid for conjugation. |

| Primary Research Use | Endocrine studies, metabolic precursor | Synthesis of immunogens and assay conjugates | Serves as a chemical intermediate for immunoassay development. |

Conclusion and Modern Perspective

The historical significance of estrone hemisuccinate is profound, yet often overlooked. It was not a therapeutic agent but a critical enabling reagent . Its synthesis provided the necessary chemical "handle" to conjugate estrone to proteins, a prerequisite for generating the antibodies that fueled the development of immunoassays. These assays, in turn, opened the door to quantitative endocrinology, allowing researchers to explore the complex roles of estrogens in health and disease, from reproductive cycles to menopause and cancer. [3][6] While modern high-specificity techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are now considered the gold standard for steroid analysis, immunoassays remain widely used in clinical and research settings due to their high throughput, cost-effectiveness, and ease of use. [4]The legacy of estrone hemisuccinate, therefore, persists in the millions of hormonal measurements performed every year, a testament to the power of a simple chemical modification designed to solve a fundamental analytical challenge.

References

- Google Patents. (n.d.). Process for synthesizing estrone or estrone derivatives.

-

Stoltz, B. M. (n.d.). Synthesis of (±)-estrone. Caltech. Retrieved February 7, 2026, from [Link]

-

Synapse. (n.d.). Hydrocortisone Hemisuccinate – Application in Therapy and Current Clinical Research. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). Estrone 3-hemisuccinate. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

-

Wikipedia. (2023, December 29). Estrone. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). Estrone. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

- Google Patents. (n.d.). Preparation method of hydrocortisone hemisuccinat.

- Google Patents. (n.d.). Stabilized aqueous steroid immunoassay standards with cyclodextrins.

- de Ronde, W., et al. (2022). The Role of Estrone in Feminizing Hormone Treatment. The Journal of Clinical Endocrinology & Metabolism, 107(1), e247-e254.

- Blake, C. C., et al. (2001). Estrogen Conjugation and Antibody Binding Interactions in Surface Plasmon Resonance Biosensing.

- Soubani, A. O., & Farooq, F. (2010). Impact of hydrocortisone hemisuccinate use on outcome of severe scorpion-envenomed adult patients. American Journal of Therapeutics, 17(5), e139-e144.

- Baker, T. S., et al. (1987). Use of a monoclonal antibody to estrone-3-glucuronide in an enzyme-linked immunosorbent assay (ELISA). Journal of Steroid Biochemistry, 28(5), 551-555.

-

Semantic Scholar. (n.d.). Hydrocortisone Hemisuccinate. Retrieved February 7, 2026, from [Link]

- Owen, W. E., & Roberts, W. L. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction.

- Weinstein, G. D., Frost, P., & Hsia, S. L. (1968). In vitro interconversion of estrone and 17-beta-estradiol in human skin and vaginal mucosa.

-

ResearchGate. (n.d.). Cross-reactivity of steroid hormone immunoassays: Clinical significance and two-dimensional molecular similarity prediction. Retrieved February 7, 2026, from [Link]

-

Wikipedia. (2023, November 26). Estrone (medication). Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). Comparative study on the in vitro in vivo estrogenic potencies of 17 beta-estradiol, estrone, 17 alpha-ethynylestradiol and nonylphenol. Retrieved February 7, 2026, from [Link]

- Oh, D. M., & Klee, G. G. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction.

- Moore, D. E., et al. (1979). An in vivo system in man for quantitation of estrogenicity. I. Physiologic changes in binding capacity of serum corticosteroid-binding globulin. American Journal of Obstetrics and Gynecology, 134(4), 475-479.

- Emerson, J. F., et al. (2003). Screening for interference in immunoassays. Clinical Chemistry, 49(7), 1163-1169.

- Pollow, K., et al. (1977). Comparison of the in vitro conversion of estradiol-17 beta to estrone of normal and neoplastic human breast tissue. Molecular and Cellular Endocrinology, 6(4-5), 333-348.

- Schmidt, M., et al. (2005). Estrone/17beta-estradiol conversion to, and tumor necrosis factor inhibition by, estrogen metabolites in synovial cells of patients with rheumatoid arthritis and patients with osteoarthritis.

Sources

- 1. Estrone | C18H22O2 | CID 5870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Estrone - Wikipedia [en.wikipedia.org]

- 3. The Role of Estrone in Feminizing Hormone Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Use of a monoclonal antibody to estrone-3-glucuronide in an enzyme-linked immunosorbent assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Utilizing Estrone Hemisuccinate in Cell Culture

Abstract

Estrone (E1), the predominant estrogen in postmenopausal women, presents distinct biological activities compared to the more potent 17β-estradiol (E2).[1][2][3] Its role in the progression of hormone-responsive cancers and other cellular processes makes it a critical compound for in vitro studies.[2][4] Estrone hemisuccinate, a more water-soluble ester of estrone, serves as a valuable tool for cell culture applications, facilitating easier preparation of treatment media. This guide provides a comprehensive overview of the mechanism of action of estrone, detailed protocols for the preparation and application of estrone hemisuccinate in cell culture, and guidance on interpreting the results. The protocols are designed for researchers in oncology, endocrinology, and drug development, emphasizing scientific rigor and reproducibility.

Scientific Foundation: Understanding Estrone's Role

Mechanism of Action: Beyond a "Weak" Estrogen

Estrone is a natural estrogen that acts primarily by binding to estrogen receptors (ERα and ERβ).[5][6] While it has a lower binding affinity for these receptors compared to estradiol, it is incorrect to assume its effects are merely a weaker version of E2's.[7] Research reveals that the estrone-liganded ER complex can recruit different co-regulators to gene promoters, leading to unique transcriptional outcomes.[2]

For instance, in ER-positive (ER+) breast cancer cells, the estrone:ERα complex has been shown to recruit co-activators like CBP/p300 to the promoter of the SNAI2 gene, a key driver of the Epithelial-to-Mesenchymal Transition (EMT).[2] This contrasts with the estradiol:ERα complex, which may recruit co-repressors to the same site.[2] This differential gene regulation highlights estrone's specific role in promoting cell invasion and metastasis, particularly in the postmenopausal state where E1 is the dominant estrogen.[2][4]

Key Applications in Cell-Based Assays

The distinct biological functions of estrone make it a crucial reagent for investigating:

-

Epithelial-to-Mesenchymal Transition (EMT): Studies have shown that estrone, but not estradiol, can induce EMT in ER+ cancer cell lines like HeLa and breast cancer models.[1][2]

-

Cancer Cell Proliferation and Metastasis: Estrone can stimulate the proliferation of ER+ breast cancer cells, such as MCF-7 and T47D, and promote metastatic phenotypes.[2][3]

-

Inflammation: In certain contexts, estrone can exert pro-inflammatory effects, for example by increasing TNF-α-induced upregulation of IL-6.[1][4]

-

Hormone Replacement Therapy Research: Evaluating the cellular impacts of estrone is vital for understanding the effects of different hormone replacement therapy formulations.[5]

Experimental Design & Critical Parameters

Physicochemical Properties

A clear understanding of the compound's properties is foundational to any successful experiment. Estrone hemisuccinate is used to overcome the poor aqueous solubility of its parent compound, estrone.

| Property | Estrone | Estrone 3-Hemisuccinate |

| Chemical Formula | C₁₈H₂₂O₂ | C₂₂H₂₆O₅ |

| Molecular Weight | 270.4 g/mol [8] | 370.44 g/mol |

| Solubility | Soluble in DMSO (~20 mg/mL) and DMF (~20 mg/mL); sparingly soluble in aqueous buffers.[8] | More soluble in aqueous solutions than estrone. |

| Storage | Store solid at -20°C for ≥ 4 years.[8][9] | Store solid at -20°C. |

The Importance of Hormone-Depleted Medium

A critical and non-negotiable aspect of studying hormone signaling is the elimination of confounding variables from the cell culture medium.

-

Phenol Red: Standard cell culture media contains phenol red, a pH indicator that is also a weak estrogen agonist. Its presence can lead to a high basal level of ER activation, masking the specific effects of the compound under investigation. Therefore, phenol red-free medium must be used.

-

Serum: Fetal Bovine Serum (FBS) contains a significant and variable concentration of endogenous steroid hormones. To eliminate this variable, charcoal-stripped FBS (CS-FBS) must be used.[10] The charcoal stripping process removes steroids and other lipophilic molecules.

Causality: Failure to use phenol red-free medium supplemented with CS-FBS will invalidate the experiment, as the observed effects cannot be confidently attributed to the estrone treatment.

Recommended Cell Lines and Working Concentrations

The choice of cell line and concentration is application-dependent. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and endpoint.

| Cell Line | Cancer Type | Recommended Starting Concentration Range | Expected Biological Outcome |

| MCF-7 | Breast Adenocarcinoma (ER+) | 0.1 nM - 100 nM[11][12] | Proliferation, ER-target gene expression.[11] |

| T47D | Breast Ductal Carcinoma (ER+) | 1 nM - 100 nM[3][13] | Proliferation, hormone responsiveness studies.[13] |

| HeLa | Cervical Cancer (ER+) | 10 nM - 1 µM[1][4] | Induction of EMT, pro-inflammatory responses.[1] |

| hECFCs | Endothelial Colony-Forming | 1 nM - 1 µM[14] | Biphasic effect on proliferation and tube formation.[14] |

Detailed Experimental Protocols

Protocol 1: Preparation of Estrone Hemisuccinate Stock Solution (10 mM)

This protocol details the preparation of a high-concentration stock solution, which ensures stability and minimizes the amount of solvent added to the final culture medium.

Materials:

-

Estrone 3-Hemisuccinate (MW: 370.44 g/mol )

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, conical-bottom polypropylene tubes (1.5 mL or 2 mL)

-

Calibrated analytical balance

-

Sterile pipette tips

Procedure:

-

Pre-Weigh Tube: Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance.

-

Weigh Compound: Carefully weigh approximately 1-2 mg of estrone hemisuccinate into the tared tube. Record the exact weight. Note: Work in a chemical fume hood and use appropriate personal protective equipment (PPE).

-

Calculate Solvent Volume: Use the following formula to determine the volume of DMSO required to achieve a 10 mM stock solution: Volume (µL) = (Weight (mg) / 370.44 g/mol ) * 100,000

-

Dissolution: Add the calculated volume of anhydrous DMSO to the tube. Vortex vigorously for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulates remain.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile polypropylene tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store aliquots at -20°C or -80°C for long-term stability. A 10 mM stock in DMSO should be stable for at least one year when stored at -80°C.[15]

Self-Validation Check: The solution must be perfectly clear. Any visible precipitate indicates incomplete dissolution, which will lead to inaccurate dosing.

Protocol 2: General Workflow for Cell Culture Treatment

This protocol provides a step-by-step workflow for treating adherent cells with estrone hemisuccinate.

Procedure:

-

Cell Seeding: Plate cells in a suitable format (e.g., 96-well plate for proliferation assays, 6-well plate for protein/RNA extraction) at a density that will ensure they remain in the exponential growth phase throughout the experiment. Allow cells to adhere for 24 hours in their standard growth medium.

-

Hormone Starvation: After 24 hours, aspirate the standard medium. Wash the cells once with sterile Dulbecco's Phosphate-Buffered Saline (DPBS). Replace the medium with phenol red-free medium supplemented with an appropriate concentration of charcoal-stripped FBS (e.g., 5-10% CS-FBS). Incubate for at least 24 hours to wash out any residual hormones and synchronize the cells.[10]

-

Preparation of Treatment Media: On the day of treatment, thaw a single aliquot of the 10 mM estrone hemisuccinate stock solution. Prepare serial dilutions in hormone-depleted medium to achieve the final desired concentrations (e.g., 1 µM, 100 nM, 10 nM, 1 nM).

-

Crucial: Also prepare a Vehicle Control medium containing the same final concentration of DMSO as the highest concentration treatment group (typically ≤ 0.1%).[16]

-

Crucial: If applicable, prepare a Positive Control medium containing 17β-estradiol (e.g., at 10 nM) to confirm the responsiveness of the cell system.

-

-

Cell Treatment: Aspirate the starvation medium from the cells. Gently add the prepared treatment media (including Vehicle and Positive Controls) to the appropriate wells.

-

Incubation: Return the plates to the incubator for the desired treatment duration. This can range from a few hours for signaling studies to several days for proliferation or EMT assays.[17] For long-term experiments (>48h), consider replacing the media with freshly prepared treatment solutions every 24-48 hours to account for compound degradation.[17]

-

Downstream Analysis: Following incubation, harvest the cells for the chosen downstream application (e.g., MTT assay, cell counting, RNA isolation for qPCR, or protein lysis for Western blotting).

Troubleshooting & Final Remarks

-

No Cellular Response:

-

Confirm cell line is ER-positive.

-

Verify the use of hormone-depleted medium (phenol red-free + CS-FBS).

-

Test the positive control (estradiol). If cells do not respond to estradiol, there may be a problem with the cell line or general culture conditions.

-

Ensure the stock solution was fully dissolved and stored correctly.

-

-

High Variability Between Replicates:

-

Ensure accurate and consistent cell seeding density.

-

Check for pipetting errors during treatment preparation.

-

Look for signs of contamination in the cell culture.

-

Estrone hemisuccinate is a powerful tool for dissecting the specific biological roles of the postmenopausal estrogen, estrone. By adhering to rigorous experimental design, particularly the use of hormone-depleted media and appropriate controls, researchers can generate reliable and insightful data on its impact on cellular physiology and disease progression.

References

-

González-García, C., et al. (2023). Estradiol and Estrone Have Different Biological Functions to Induce NF-κB-Driven Inflammation, EMT and Stemness in ER+ Cancer Cells. International Journal of Molecular Sciences, 24(2), 1221. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Estrone. PubChem Compound Summary for CID 5870. Retrieved from [Link]

-

Sengupta, S., et al. (2022). Estrone, the major postmenopausal estrogen, binds ERa to induce SNAI2, epithelial-to-mesenchymal transition, and ER+ breast cancer metastasis. iScience, 25(11), 105374. Retrieved from [Link]

-

Adams, A., et al. (1981). Estrone receptor formation during the processing of estradiol-receptor complex in MCF-7 cells. Endocrinology, 109(4), 1360-6. Retrieved from [Link]

-

Dua, K., et al. (2012). The contribution of 17beta-hydroxysteroid dehydrogenase type 1 to the estradiol-estrone ratio in estrogen-sensitive breast cancer cells. PLoS One, 7(1), e29835. Retrieved from [Link]

-

González-García, C., et al. (2023). Estradiol and Estrone Have Different Biological Functions to Induce NF-κB-Driven Inflammation, EMT and Stemness in ER+ Cancer Cells. PMC. Retrieved from [Link]

-

Becerra-Bayona, S., et al. (2023). Distinct roles of estrone and estradiol in endothelial colony-forming cells. Physiological Reports, 11(19), e15829. Retrieved from [Link]

-

Fuentes, N., & Silveyra, P. (2019). Estrogen receptor signaling mechanisms. Advances in Protein Chemistry and Structural Biology, 116, 135-170. Retrieved from [Link]

-

Shareef, A., et al. (2006). Aqueous Solubilities of Estrone, 17β-Estradiol, 17α-Ethynylestradiol, and Bisphenol A. Journal of Chemical & Engineering Data, 51(3), 879-881. Retrieved from [Link]

-

Killinger, D. W., et al. (1995). Estrone formation from dehydroepiandrosterone in cultured human breast adipose stromal cells. The Journal of Steroid Biochemistry and Molecular Biology, 52(2), 195-201. Retrieved from [Link]

-

Santen, R. J., et al. (1993). Estrone sulfate promotes human breast cancer cell replication and nuclear uptake of estradiol in MCF-7 cell cultures. International Journal of Cancer, 54(1), 118-24. Retrieved from [Link]

-

Kim, J., & Choi, H. (2023). A New Culture Model for Enhancing Estrogen Responsiveness in HR+ Breast Cancer Cells through Medium Replacement. International Journal of Molecular Sciences, 24(11), 9479. Retrieved from [Link]

-

Sanchez, A. M., et al. (2023). Sex-specific actions of estradiol and testosterone on human fibroblast and endothelial cell proliferation, bioenergetics, and vasculogenesis. bioRxiv. Retrieved from [Link]

-

ResearchGate. (2015). How long does the estradiol effect remain in primary cell cultures?. Retrieved from [Link]

-

Frasor, J., et al. (2003). A temporal perspective on estrogen-regulated gene expression: validation of a new method for analyzing time-course microarray data. Endocrinology, 144(9), 3975-83. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Estrone, the major postmenopausal estrogen, binds ERa to induce SNAI2, epithelial-to-mesenchymal transition, and ER+ breast cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The contribution of 17beta-hydroxysteroid dehydrogenase type 1 to the estradiol-estrone ratio in estrogen-sensitive breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Estradiol and Estrone Have Different Biological Functions to Induce NF-κB-Driven Inflammation, EMT and Stemness in ER+ Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Estrone = 99 53-16-7 [sigmaaldrich.com]

- 6. Estrone | C18H22O2 | CID 5870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. biorxiv.org [biorxiv.org]

- 11. Estrone sulfate promotes human breast cancer cell replication and nuclear uptake of estradiol in MCF-7 cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Single-Cell States in the Estrogen Response of Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A New Culture Model for Enhancing Estrogen Responsiveness in HR+ Breast Cancer Cells through Medium Replacement: Presumed Involvement of Autocrine Factors in Estrogen Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Distinct roles of estrone and estradiol in endothelial colony‐forming cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. selleckchem.com [selleckchem.com]

- 16. stemcell.com [stemcell.com]

- 17. researchgate.net [researchgate.net]

Application Notes and Protocols for Estrone Hemisuccinate Administration in Animal Models

Introduction: The Role of Estrone Hemisuccinate in Preclinical Research

Estrone, a naturally occurring estrogen, plays a pivotal role in a myriad of physiological processes.[1] In the realm of drug development and biomedical research, the administration of estrogens to animal models is indispensable for elucidating the mechanisms of hormone action, investigating endocrine-related diseases, and evaluating the efficacy and safety of new therapeutic agents. Estrone hemisuccinate, a synthetic ester of estrone, serves as a valuable tool in these endeavors. As a prodrug, it is designed to enhance the solubility and modify the pharmacokinetic profile of the parent hormone, estrone.[2] Following administration, estrone hemisuccinate is hydrolyzed by endogenous esterases to release estrone, which can then be further metabolized to the more potent estradiol. This guide provides a comprehensive overview of the principles and detailed protocols for the effective administration of estrone hemisuccinate in various animal models, ensuring scientific rigor and reproducible outcomes.

Physicochemical Properties and Pre-formulation Considerations

A thorough understanding of the physicochemical properties of estrone hemisuccinate is paramount for the successful design of in vivo studies.

Table 1: Physicochemical Properties of Estrone and Estrone Hemisuccinate

| Property | Estrone | Estrone Hemisuccinate |

| Molecular Formula | C₁₈H₂₂O₂ | C₂₂H₂₆O₅ |

| Molecular Weight | 270.37 g/mol | 370.44 g/mol |

| Appearance | White, odorless, solid crystalline powder | Information not readily available |

| Melting Point | 254.5 °C | 215-217 °C |

| Aqueous Solubility | Sparingly soluble (approx. 1.3 mg/L at 25°C)[3] | Expected to have higher aqueous solubility than estrone |

| Organic Solvent Solubility | Soluble in DMSO and DMF (approx. 20 mg/mL)[1] | Information not readily available, but expected to be soluble in similar organic solvents |

Rationale for Vehicle Selection

The choice of vehicle is critical for ensuring the complete dissolution, stability, and bioavailability of estrone hemisuccinate. Due to the lipophilic nature of the parent steroid, oil-based vehicles are commonly employed for subcutaneous (SC) and intramuscular (IM) injections to create a depot effect for sustained release.

-

Oil-Based Vehicles: Sesame oil, corn oil, and miglyol are excellent choices for dissolving steroid esters and providing a slow-release profile.[4] These vehicles are well-tolerated in most animal species.

-

Aqueous Vehicles: While estrone itself has poor aqueous solubility[1][3], the hemisuccinate ester linkage is intended to improve water solubility. However, for achieving stable solutions for injection, it is often necessary to first dissolve the compound in a small amount of a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or ethanol before further dilution in saline or phosphate-buffered saline (PBS). It is crucial to note that aqueous solutions of steroid esters may be prone to hydrolysis, and their stability should be verified.[5] It is generally recommended to prepare aqueous solutions fresh and not store them for more than one day.[1]

Pharmacokinetics and Metabolism: From Prodrug to Active Hormone

Estrone hemisuccinate is a prodrug that relies on in vivo enzymatic cleavage to become pharmacologically active.[2] Understanding this bioconversion is key to interpreting experimental results.

Metabolic pathway of estrone hemisuccinate.

Once administered, plasma esterases rapidly hydrolyze the hemisuccinate ester, releasing estrone into the circulation.[2] Estrone can then be reversibly converted to the more potent estrogen, 17β-estradiol, by 17β-hydroxysteroid dehydrogenases (17β-HSDs) present in various tissues, including the liver. This interconversion is a critical aspect of its mechanism of action.

Protocols for Administration in Animal Models

The following protocols are provided as a guide and should be adapted based on the specific research question, animal model, and desired pharmacokinetic profile. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Rodent Models (Mice and Rats)

Ovariectomy is a common surgical procedure in female rodents to deplete endogenous estrogens, creating a model for menopause and allowing for the study of exogenous hormone replacement.[4]

Materials:

-

Estrone hemisuccinate powder

-

Sterile vehicle (e.g., sesame oil, corn oil)

-

Sterile glass vials

-

Vortex mixer

-

Sterile syringes and needles

Protocol for Oil-Based Solution:

-

Calculate the required amount of estrone hemisuccinate and vehicle based on the desired final concentration and total volume.

-

Aseptically weigh the estrone hemisuccinate powder and transfer it to a sterile glass vial.

-

Add the sterile vehicle to the vial.

-

Gently warm the vial (e.g., in a 37°C water bath) and vortex until the powder is completely dissolved. Visually inspect for any particulate matter.

-

Store the solution at room temperature, protected from light.[6] Stability should be confirmed for long-term storage.

-

Gently restrain the animal.

-

Lift the skin on the back, between the shoulder blades, to form a tent.

-

Insert a sterile needle (25-27 gauge) into the base of the skin tent, parallel to the spine.

-

Aspirate briefly to ensure the needle is not in a blood vessel.

-

Slowly inject the calculated volume of the estrone hemisuccinate solution.

-

Withdraw the needle and gently massage the injection site to aid dispersion.

Table 2: Recommended Starting Dosages for Estrone Hemisuccinate in Ovariectomized Rodents (Subcutaneous Administration)

| Animal Model | Dosage (mg/kg/day) | Rationale/Expected Outcome |

| Mouse | 0.1 - 1.0 | To achieve physiological to supraphysiological levels of circulating estrogens. |

| Rat | 0.05 - 0.5 | To mimic different phases of the estrous cycle or for hormone replacement therapy models. |

Note: These are starting-point dosages and should be optimized for each study based on pilot experiments and monitoring of physiological endpoints. The dose of estrone hemisuccinate should be calculated based on its molecular weight to deliver the desired molar equivalent of estrone.

Non-Human Primate (NHP) Models

NHPs, such as rhesus macaques, are valuable models for studying human reproductive endocrinology due to their physiological similarities.[7]

-

Anesthetize or physically restrain the animal as per approved institutional protocols.

-

Select a suitable muscle for injection (e.g., quadriceps or gluteal muscles).

-

Cleanse the injection site with an appropriate antiseptic.

-

Insert a sterile needle (22-25 gauge) deep into the muscle.

-

Aspirate to check for blood. If blood appears, withdraw the needle and select a new site.

-

Inject the estrone hemisuccinate solution slowly.

-

Withdraw the needle and apply gentle pressure to the injection site.

Dosage Considerations for NHPs: Dosing in NHPs requires careful consideration of the species, body weight, and the specific research objectives. It is recommended to consult with a veterinarian experienced with NHP research and to conduct pilot studies to determine the optimal dose to achieve the desired physiological response.

Monitoring and Data Collection: Ensuring Experimental Validity

Careful monitoring of the animals and collection of relevant data are essential to validate the administration protocol and interpret the experimental outcomes.

A typical experimental workflow for studies involving estrone hemisuccinate administration.

Physiological and Behavioral Monitoring

-

Vaginal Cytology (in rodents): In ovariectomized animals, the absence of cornified epithelial cells in vaginal smears confirms the lack of estrogenic stimulation. Successful estrogen replacement will induce cornification.

-

Uterine Weight: Estrogens are uterotrophic. At the end of a study, the wet weight of the uterus can be used as a sensitive indicator of estrogenic activity.

-

Body Weight and Composition: Estrogens can influence body weight and fat distribution.

-

Behavioral Observations: In studies of neuroendocrine function, behavioral endpoints such as sexual receptivity (in females) or anxiety-like behaviors may be relevant.

Biochemical and Endocrine Monitoring

-

Serum Hormone Levels: Measurement of serum concentrations of estrone and estradiol via radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS) is the most direct way to assess the pharmacokinetic profile of the administered compound.

-

Biomarkers of Estrogen Action: Depending on the target tissue, specific biomarkers can be measured. For example, in bone research, markers of bone turnover can be assessed. In liver studies, changes in the expression of estrogen-responsive genes can be quantified.

Safety and Toxicity Considerations

Estrogens are potent hormones and should be handled with appropriate safety precautions.

-

Carcinogenicity: Estrogens are classified as known human carcinogens.[2] Researchers should wear appropriate personal protective equipment (PPE), including gloves and a lab coat, when handling estrone hemisuccinate powder and solutions.

-

Animal Welfare: High, supraphysiological doses of estrogens can have adverse effects in animals, including uterine and mammary gland hyperplasia, and potential for tumorigenesis with chronic administration. Careful dose selection and regular monitoring of animal health are crucial. Any signs of distress or adverse health effects should be promptly reported to the veterinary staff.

Conclusion: Best Practices for Rigorous Research

The successful administration of estrone hemisuccinate in animal models hinges on a solid understanding of its chemical properties, a well-defined experimental design, and meticulous execution of protocols. By carefully selecting the appropriate vehicle, administration route, and dosage, and by implementing a robust monitoring plan, researchers can achieve reliable and reproducible data. This, in turn, will contribute to a deeper understanding of the complex roles of estrogens in health and disease.

References

-

Lee, J. H., & Lee, S. (2021). Understanding the pharmacokinetics of prodrug and metabolite. Journal of Pharmaceutical Investigation, 51(4), 427–434. [Link]

-

National Center for Biotechnology Information. (n.d.). Estrone. PubChem. [Link]

-

Hochberg, R. B. (1998). Biological Esterification of Steroids. Endocrine Reviews, 19(3), 331–348. [Link]

-

Wikipedia. (2023, December 1). Steroid ester. [Link]

-

Organisation for Economic Co-operation and Development. (2007). Test No. 440: Uterotrophic Bioassay in Rodents. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

-

Pandy, V. (2020). A Simple Method for Animal Dose Calculation in Preclinical Research. EC Pharmacology and Toxicology, 8(3), 01-02. [Link]

-

Törnros, S., & Dahlgren, E. (2021). Pulsed administration for physiological estrogen replacement in mice. F1000Research, 10, 709. [Link]

-

Canadian Made Labs. (2024, October 15). How to Store Anabolic Steroids: A Comprehensive Guide for Injectables and Tablets. [Link]

- Kuhl, H. (2005).

-

OHSU News. (2016, October 5). Hormone replacement therapy improves cognition in older female monkeys. [Link]

-

Pandy, V. (2020). A Simple Method for Animal Dose Calculation in Preclinical Research. EC Pharmacology and Toxicology, 8(3), 01-02. [Link]

-

Centers for Disease Control and Prevention. (2024, March 26). Preventing Unsafe Injection Practices. [Link]

-

Lee, J., Lee, J. H., & Kim, D. W. (2018). Stability of Hydrocortisone Preservative-Free Oral Solutions. Journal of Pharmaceutical Sciences, 107(1), 447-451. [Link]

-

Wang, Y., et al. (2024). Expression Dynamics and Estrogen Response of Estrogen Receptors in Duolang Sheep During Puberty. Genes, 15(7), 809. [Link]

-

Retsema, J. A., et al. (1989). Pharmacokinetic studies in animals of a new parenteral penem CP-65,207 and its oral prodrug ester. The Journal of antibiotics, 42(10), 1548–1557. [Link]

- Dehnhard, M., et al. (2019). Hormone monitoring: An important tool for the breeding management of wildlife species. Theriogenology, 133, 1-10.

-

Al-Timimi, L. A., Al-Jebori, A. M., & Al-Ogaili, Z. K. (2024). Biochemical and Histological Effects of Long-Term Administration of Estrogen on Female Mice. ResearchersLinks, 10(1), 1-8. [Link]

-

Stastny, K., et al. (2020). Profiling of Metabolomic Changes in Plasma and Urine of Pigs Caused by Illegal Administration of Testosterone Esters. Metabolites, 10(10), 398. [Link]

- U.S. Patent No. 6,723,714 B2. (2004). Aqueous solvent for corticosteroids.

-

Bio Genetics USA. (2024, November 6). Steroid Storage Tips & Stability Guide. [Link]

-

Hass, U., et al. (2017). Investigations on the dose–response relationship of combined exposure to low doses of three anti-androgens in Wistar rats. Archives of Toxicology, 91(6), 2473–2486. [Link]

-

Lee, S., & Kim, J. (2024). Non-human primate: the new frontier model of female reproductive engineering. Journal of Animal Science and Technology, 66(2), 101-112. [Link]

-

Bio Genetics USA. (2024, November 6). Steroid Storage Tips & Stability Guide. [Link]

- Dehnhard, M., et al. (2019). Hormone monitoring: An important tool for the breeding management of wildlife species. Theriogenology, 133, 1-10.

-

Li, Y., et al. (2021). Estrogen alleviates acute and chronic itch in mice. Experimental and Therapeutic Medicine, 22(6), 1-8. [Link]

-

Jedziniak, P., et al. (2017). Determination of Steroid Esters in Hair of Slaughter Animals by Liquid Chromatography with Tandem Mass Spectrometry. Journal of analytical methods in chemistry, 2017, 8512391. [Link]

-

Marinina, T. F., Shapiro, B. M., & Murav'ev, I. A. (1981). [Comparative evaluation of chronic estrone toxicity when administered by different routes]. Farmakologiia i toksikologiia, 44(1), 117–121. [Link]

-

Lee, J., Lee, J. H., & Kim, D. W. (2018). Stability of Hydrocortisone Preservative-Free Oral Solutions. Journal of Pharmaceutical Sciences, 107(1), 447-451. [Link]

-

Pandy, V. (2020). A Simple Method for Animal Dose Calculation in Preclinical Research. EC Pharmacology and Toxicology, 8(3), 01-02. [Link]

-

Roman, R., & Cohen, E. M. (1977). Stability-indicating analysis of injectable estrogen-androgen combinations in formulations containing corn oil. Journal of pharmaceutical sciences, 66(9), 1333–1336. [Link]

-

Lee, S., & Kim, J. (2024). Non-human primate: the new frontier model of female reproductive engineering. Journal of Animal Science and Technology, 66(2), 101-112. [Link]

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Understanding the pharmacokinetics of prodrug and metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Estradiol treatment in a nonhuman primate model of menopause preserves affective reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pulsed administration for physiological estrogen... | F1000Research [f1000research.com]

- 5. Stability of Hydrocortisone Preservative-Free Oral Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biomaster.co [biomaster.co]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols for Treating MCF-7 Cells with Estrone Hemisuccinate

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the treatment of MCF-7 cells with estrone hemisuccinate. The protocol is designed to ensure scientific integrity, providing not just a series of steps, but the underlying rationale for critical experimental choices.

Scientific Introduction: Understanding the System

The MCF-7 human breast cancer cell line is a cornerstone of in vitro breast cancer research, primarily due to its expression of the estrogen receptor (ER).[1][2] This characteristic makes it an invaluable model for studying the mechanisms of hormone-dependent cancer progression and for screening potential therapeutic agents that target the estrogen signaling pathway.

Estrone, a major mammalian estrogen, exerts its biological effects by binding to and activating estrogen receptors, which then modulate the transcription of target genes.[3] Estrone hemisuccinate is a synthetic ester of estrone, designed to be more water-soluble than its parent compound, facilitating its use in aqueous cell culture media. Within the cellular environment, it is anticipated that cellular esterases will hydrolyze the hemisuccinate ester, releasing free estrone to interact with the estrogen receptors.

The primary and well-characterized response of MCF-7 cells to estrogenic compounds is proliferation.[4][5][6][7] This proliferative response is the basis for many screening assays, such as the E-screen assay, used to identify compounds with estrogenic or anti-estrogenic activity.[4][5][6][7]

Critical Experimental Considerations: The "Why" Behind the "How"

A successful and reproducible experiment hinges on controlling variables that can influence the sensitive estrogenic response of MCF-7 cells. The following are critical considerations that form the foundation of this protocol.

The Imperative of a "Clean" Culture Environment

To accurately assess the effects of estrone hemisuccinate, it is paramount to eliminate any extraneous estrogenic stimuli from the cell culture environment. Two primary sources of contamination are the culture medium itself and the serum supplement.

-

Phenol Red-Free Media: Many standard cell culture media contain phenol red as a pH indicator. However, phenol red is a known weak estrogen mimic and can stimulate the proliferation of estrogen-receptor-positive cells like MCF-7.[8][9][10] Its presence can lead to elevated background proliferation, masking the true effect of the experimental compound. Therefore, the use of phenol red-free medium is mandatory for all estrogen-related studies with MCF-7 cells.[9][10]

-

Charcoal-Stripped Serum: Fetal Bovine Serum (FBS) is a common supplement in cell culture media, providing essential growth factors. However, it also contains endogenous steroid hormones, including estrogens. To remove these confounding factors, the FBS must be treated with charcoal-dextran. The charcoal adsorbs small lipophilic molecules like steroids, while the dextran prevents the removal of larger essential proteins. Using charcoal-stripped FBS (CS-FBS) creates a hormone-depleted baseline, ensuring that any observed proliferative response is due to the added estrone hemisuccinate.[4][5][6]

Cell Seeding Density and Acclimatization

The initial seeding density of the cells can influence their growth rate and responsiveness to stimuli. A consistent seeding density should be used for all experiments to ensure reproducibility. Furthermore, before treating the cells with estrone hemisuccinate, it is crucial to acclimatize them to the hormone-free environment. This is achieved by culturing the cells in the phenol red-free medium supplemented with CS-FBS for a period of time to allow for the depletion of any residual hormones and to synchronize the cells in a basal state of low proliferation.[4][5][6]

Detailed Experimental Protocols

This section provides step-by-step protocols for the preparation of reagents and the treatment of MCF-7 cells with estrone hemisuccinate.

Preparation of Reagents

Table 1: Reagent Preparation

| Reagent | Preparation Steps | Storage |

| Complete Growth Medium | To 500 mL of phenol red-free DMEM/F12, add 50 mL of charcoal-stripped FBS (10% final concentration), 5 mL of Penicillin-Streptomycin (1% final concentration), and 5 mL of L-glutamine (1% final concentration). | 2-8°C for up to 4 weeks |

| Estrone Hemisuccinate Stock Solution (10 mM) | 1. Weigh out a precise amount of estrone hemisuccinate powder. 2. Dissolve in 100% ethanol to a final concentration of 10 mM. For example, if the molecular weight is 370.47 g/mol , dissolve 3.705 mg in 1 mL of 100% ethanol. 3. Vortex until fully dissolved. 4. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. | -20°C for up to 6 months |

| Vehicle Control | 100% Ethanol | Room Temperature |

Experimental Workflow

The following workflow outlines the key steps for treating MCF-7 cells with estrone hemisuccinate.

Caption: Experimental workflow for treating MCF-7 cells.

Step-by-Step Protocol

-

Cell Seeding for Acclimatization:

-

Culture MCF-7 cells in a T-75 flask using complete growth medium (with phenol red and regular FBS) until they reach 70-80% confluency.

-

Aspirate the medium, wash the cells with sterile PBS, and detach them using trypsin-EDTA.

-

Neutralize the trypsin with complete growth medium and centrifuge the cells.

-

Resuspend the cell pellet in the pre-warmed hormone-free medium (phenol red-free DMEM/F12 with 10% CS-FBS).

-

Seed the cells into a new T-75 flask and culture for 48-72 hours to acclimatize.

-

-

Seeding for Experiment:

-

After acclimatization, detach the cells as described above.

-

Count the cells using a hemocytometer or an automated cell counter.

-

Seed the cells into the desired experimental plates (e.g., 96-well plate for proliferation assays) at a predetermined density (e.g., 2,000-5,000 cells/well). The optimal seeding density should be determined empirically in your laboratory.

-

Allow the cells to adhere and recover overnight in the incubator (37°C, 5% CO₂).

-

-

Treatment with Estrone Hemisuccinate:

-

Prepare serial dilutions of the 10 mM estrone hemisuccinate stock solution in the hormone-free medium to achieve the desired final concentrations. A typical starting range for dose-response experiments could be from 0.01 nM to 100 nM.

-

Also, prepare a vehicle control medium containing the same final concentration of ethanol as the highest concentration of estrone hemisuccinate used.

-

Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of estrone hemisuccinate or the vehicle control.

-

Ensure each condition is tested in multiple replicate wells (e.g., triplicate or quadruplicate).

-

-

Incubation and Analysis:

-

Incubate the plates for the desired duration. For proliferation assays, a 6-day incubation period is common to observe a significant effect.[4]

-

At the end of the incubation period, assess cell proliferation using a suitable method such as the MTT assay, CyQUANT assay, or by direct cell counting.

-

Signaling Pathway and Data Interpretation

The binding of estrone (released from estrone hemisuccinate) to the estrogen receptor initiates a signaling cascade that ultimately leads to cell proliferation.

Caption: Estrone hemisuccinate signaling pathway in MCF-7 cells.

Data Interpretation:

The results of the proliferation assay should demonstrate a dose-dependent increase in cell number in response to estrone hemisuccinate. The data can be plotted as the percentage of proliferation relative to the vehicle control. A sigmoidal dose-response curve is expected, from which parameters like the EC₅₀ (half-maximal effective concentration) can be calculated.

Table 2: Expected Outcome and Troubleshooting

| Expected Outcome | Potential Issue | Troubleshooting Steps |

| Dose-dependent increase in proliferation with low vehicle control proliferation. | High proliferation in vehicle control. | - Ensure complete removal of hormones by using phenol red-free media and charcoal-stripped FBS. - Verify the quality of the CS-FBS. |

| No significant proliferative response to estrone hemisuccinate. | - Inactive compound. - Incorrect concentration range. - Cell line has lost estrogen responsiveness. | - Verify the integrity of the estrone hemisuccinate stock solution. - Test a wider range of concentrations. - Confirm the ER status of the MCF-7 cells. |

| High variability between replicate wells. | - Uneven cell seeding. - Edge effects in the plate. - Pipetting errors. | - Ensure a single-cell suspension before seeding. - Avoid using the outer wells of the plate. - Use calibrated pipettes and careful technique. |

Conclusion

This protocol provides a robust framework for studying the effects of estrone hemisuccinate on MCF-7 cells. By understanding and controlling the critical experimental parameters, researchers can obtain reliable and reproducible data. The principles outlined here can be adapted for studying other estrogenic or anti-estrogenic compounds using this well-established in vitro model.

References

- Soto, A. M., Sonnenschein, C., Chung, K. L., Fernandez, M. F., Olea, N., & Serrano, F. O. (1995). The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants. Environmental Health Perspectives, 103(Suppl 7), 113–122. (Link not available)

-

Villalobos, M., Olea, N., Brotons, J. A., Olea-Serrano, M. F., Ruiz de Almodóvar, J. M., & Pedraza, V. (1995). The E-screen assay: a comparison of different MCF7 cell stocks. Environmental Health Perspectives, 103(9), 844–850. [Link]

-

Berthois, Y., Katzenellenbogen, J. A., & Katzenellenbogen, B. S. (1986). Phenol red in tissue culture media is a weak estrogen: implications concerning the study of estrogen-responsive cells in culture. Proceedings of the National Academy of Sciences of the United States of America, 83(8), 2496–2500. [Link]

- Wiese, T. E., Polin, L. A., Palomino, E., & He, M. (1997). A novel, stable, and reproducible human breast cancer cell line for the E-screen assay. Breast Cancer Research and Treatment, 42(3), 235–248. (Link not available)

- Levesque, E., Huang, H., & Horsman, D. E. (1998). Effect of phenol red on the growth of human breast cancer cell lines. Cancer Research, 58(16), 3543–3548. (Link not available)

- Rajendran, K. G., Lopez, T., & Parikh, I. (1987). Estrogenic effect of phenol red in MCF-7 cells is achieved through activation of estrogen receptor. Biochemical and Biophysical Research Communications, 142(3), 724–731. (Link not available)

- Darbre, P., Yates, J., Curtis, S., & King, R. J. (1983). Effect of estradiol on human breast cancer cells in culture. Cancer Research, 43(1), 349–354. (Link not available)

- Welshons, W. V., & Jordan, V. C. (1987). Adaptation of estrogen-dependent MCF-7 cells to low estrogen (phenol red-free) culture. European Journal of Cancer and Clinical Oncology, 23(12), 1935–1939. (Link not available)

- Brooks, S. C., Locke, E. R., & Soule, H. D. (1973). Estrogen receptor in a human cell line (MCF-7) from breast carcinoma. The Journal of Biological Chemistry, 248(17), 6251–6253. (Link not available)

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 5870, Estrone. Retrieved from [Link].

- Pasqualini, J. R., Gelly, C., Nguyen, B. L., & Vella, C. (1989). Importance of estrogen sulfates in breast cancer. The Journal of Steroid Biochemistry, 34(1-6), 155–163. (Link not available)

- Vignon, F., Terqui, M., Westley, B., Derocq, D., & Rochefort, H. (1980). Effects of plasma estrogen sulfates in mammary cancer cells. Endocrinology, 106(4), 1079–1086. (Link not available)

- Poulin, R., & Labrie, F. (1986). Stimulation of cell proliferation and estrogenic response by adrenal C19-delta 5-steroids in the ZR-75-1 human breast cancer cell line. Cancer Research, 46(10), 4933–4937. (Link not available)

- Santen, R. J., Santner, S. J., Pauley, R. J., Tait, L., & Veldhuis, J. D. (1990). Estrogen production via the aromatase pathway in human breast cancer. Journal of Endocrinological Investigation, 13(8), 627–641. (Link not available)

- Lippman, M., Bolan, G., & Huff, K. (1976). The effects of estrogens and antiestrogens on hormone-responsive human breast cancer in long-term tissue culture. Cancer Research, 36(12), 4595–4601. (Link not available)

Sources

- 1. Estrone receptor formation during the processing of estradiol-receptor complex in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cdn.bcm.edu [cdn.bcm.edu]

- 3. commonfund.nih.gov [commonfund.nih.gov]

- 4. Estrone sulfate promotes human breast cancer cell replication and nuclear uptake of estradiol in MCF-7 cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, stability, and cellular uptake of 131I-estradiol against MCF7 and T-47D human cell lines as a radioligand for binding assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Estrogen receptor synthesis and turnover in MCF-7 breast cancer cells measured by a density shift technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stability properties of natural estrogen conjugates in different aqueous samples at room temperature and tips for sample storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. plantcelltechnology.com [plantcelltechnology.com]

- 10. Estrogen induced growth of human breast cancer cells (MCF-7) in athymic nude mice is enhanced by secretions from a transplantable pituitary tumor - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: Quantitative Determination of Estrone Hemisuccinate using Competitive Enzyme-Linked Immunosorbent Assay

Introduction: The Significance of Estrone Quantification